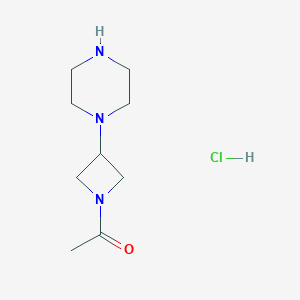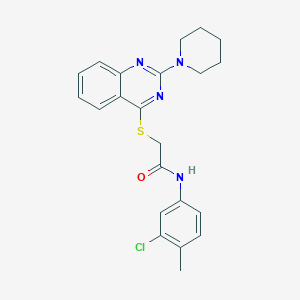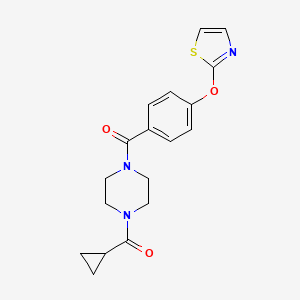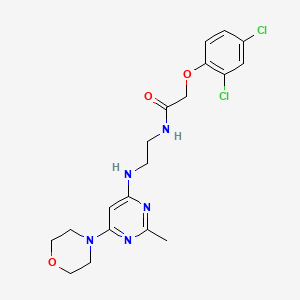
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride is a chemical compound with the molecular formula C9H18ClN3O and a molecular weight of 219.71 g/mol. The compound is also known by its CAS number, 1485904-69-5 .
Molecular Structure Analysis
The molecular structure of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride consists of a piperazine ring attached to an azetidine ring via an ethanone linker . The hydrochloride refers to the presence of a chloride ion, which is often used in drug formulations to improve stability.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 338.4±37.0 °C and a predicted density of 1.141±0.06 g/cm3 . Its pKa is predicted to be 9.12±0.10 .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
Compounds related to 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride have been studied for their antibacterial and antifungal properties. For instance, a series of azole-containing piperazine derivatives, which are structurally related, demonstrated moderate to significant activities against various bacterial and fungal strains. These compounds were compared with standard drugs like chloramphenicol and fluconazole, indicating their potential as antimicrobial agents (Gan, Fang, & Zhou, 2010).
Antipsychotic Activity
Derivatives of piperazine, similar to the compound , have been evaluated for their potential antipsychotic effects. A study on 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives revealed considerable anti-dopaminergic and anti-serotonergic activity, which is significant for antipsychotic applications (Bhosale et al., 2014).
Anticancer Activities
Research has also delved into the anticancer properties of compounds structurally related to 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride. A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety showed promise as antiproliferative agents against breast cancer cells, highlighting the potential of such compounds in cancer therapy (Yurttaş et al., 2014).
Synthesis and Transformation of Piperazines
The synthesis and transformation of piperazine derivatives, including compounds akin to 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride, have been explored. These studies provide insights into novel methods of producing and modifying such compounds, which is crucial for their application in various scientific fields (Dekeukeleire et al., 2012).
Analgesic and Anti-inflammatory Activities
Research has shown that derivatives of piperazine possess significant analgesic and anti-inflammatory activities. These compounds have been compared to standard drugs like aspirin and indomethacin, indicating their potential in pain management and inflammation control (Palaska et al., 1993).
Safety and Hazards
The compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mecanismo De Acción
Target of Action
It’s worth noting that piperazine derivatives, which are part of the compound’s structure, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
It’s known that piperazine derivatives can act as dopamine and serotonin antagonists . This suggests that the compound might interact with its targets by binding to these receptors and inhibiting their activity.
Biochemical Pathways
Given the potential role of piperazine derivatives as dopamine and serotonin antagonists , it’s plausible that the compound could affect pathways involving these neurotransmitters.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3384±370 °C, a density of 1141±006 g/cm3, and a pKa of 912±010 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Given the potential role of piperazine derivatives as dopamine and serotonin antagonists , it’s plausible that the compound could lead to changes in neurotransmitter levels and subsequent effects on mood and behavior.
Propiedades
IUPAC Name |
1-(3-piperazin-1-ylazetidin-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.ClH/c1-8(13)12-6-9(7-12)11-4-2-10-3-5-11;/h9-10H,2-7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMXVFNUOSIRGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)N2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-methylpropanoate](/img/structure/B3019788.png)

![(3,3-Difluorocyclobutyl)-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]methanone](/img/structure/B3019790.png)
![7-Chloro-6-methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3019791.png)




![diethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B3019797.png)
![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3019801.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3019802.png)


![N-Methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]acetamide](/img/structure/B3019809.png)